3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms. The presence of chlorophenyl and difluorophenyl groups attached to the oxadiazole ring imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and difluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-Fluorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole is unique due to the specific arrangement of chlorophenyl and difluorophenyl groups on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H7ClF2N2O |
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Molecular Weight |
292.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H7ClF2N2O/c15-9-6-4-8(5-7-9)13-18-14(20-19-13)10-2-1-3-11(16)12(10)17/h1-7H |
InChI Key |
XPKAOUIRZDXVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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